4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that contains both an imidazolidine ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzylamine with glyoxal in the presence of a base to form the imidazolidine ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives
Reduction: Formation of reduced imidazolidine derivatives
Substitution: Halogen exchange or nucleophilic substitution at the bromophenyl group
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position.
Scientific Research Applications
4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- 4-(2-Fluorophenyl)-2-oxoimidazolidine-4-carboxylic acid
- 4-(2-Iodophenyl)-2-oxoimidazolidine-4-carboxylic acid
Uniqueness
4-(2-Bromophenyl)-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity in biological systems.
Properties
IUPAC Name |
4-(2-bromophenyl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c11-7-4-2-1-3-6(7)10(8(14)15)5-12-9(16)13-10/h1-4H,5H2,(H,14,15)(H2,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZMXNQGYQITCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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